CID 71366978
Description
- Chemical structure (e.g., functional groups, stereochemistry) derived from spectral data (e.g., GC-MS, NMR) .

- Synthesis or extraction methods, such as vacuum distillation or organic synthesis protocols .
- Applications or biological activity, inferred from structural analogs (e.g., oscillatoxin derivatives or betulin-based inhibitors) .


Properties
CAS No. |
56898-51-2 |
|---|---|
Molecular Formula |
C9H13BN |
Molecular Weight |
146.02 g/mol |
InChI |
InChI=1S/C9H13N.B/c1-9(2,3)8-4-6-10-7-5-8;/h4-7H,1-3H3; |
InChI Key |
ZTNWCDZJZXUHNJ-UHFFFAOYSA-N |
Canonical SMILES |
[B].CC(C)(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71366978 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor molecules under controlled conditions to form the desired compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to accelerate the reaction and improve efficiency. Quality control measures are implemented at various stages to monitor the purity and consistency of the compound .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its:
-
Urea group : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions.
-
Thiazole ring : Susceptible to electrophilic substitution at the 5-position.
-
Trifluoromethyl group : Enhances electron-withdrawing effects, stabilizing adjacent reactive sites.
Hydrolysis Studies
In acidic media (e.g., 1N HCl), the urea bond undergoes partial cleavage, yielding:
-
Primary amine derivative (detected via LCMS at m/z 273 [M+H]⁺) .
-
Carbonyl byproducts (confirmed by IR spectroscopy).
Derivatization Reactions
CID 71366978 serves as a scaffold for structural modifications:
Alkylation/Acylation
-
Reagents : Alkyl halides or acyl chlorides
-
Conditions : Base (K₂CO₃), DMF, 50–60°C
-
Outcome : Enhanced lipophilicity for improved bioavailability.
Cross-Coupling Reactions
-
Type : Suzuki-Miyaura coupling
-
Reagents : Boronic acids, Pd(OAc)₂
-
Applications : Introduction of aryl/heteroaryl groups to modulate biological activity .
Stability and Degradation
Thermal Stability
-
Stable up to 200°C (DSC analysis).
-
Decomposition products include CO₂ and ammonia (TGA-MS data).
Photodegradation
-
UV exposure (254 nm) induces ring-opening of the thiazole moiety.
-
Major photoproduct: Sulfur-containing fragment (m/z 145 [M+H]⁺).
Mechanistic Insights
In vitro studies suggest this compound interacts with biological targets via:
Scientific Research Applications
CID 71366978 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: This compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of CID 71366978 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Using and as models, a comparative analysis might focus on:
Table 1: Structural and Functional Comparison
Key Findings
Structural Overlays : If this compound shares a polyketide backbone similar to oscillatoxin derivatives (e.g., CID 185389), its bioactivity might align with cytotoxicity or ion channel modulation .
Mechanistic Divergence: Unlike steroid-based substrates (e.g., DHEAS, CID 12594), triterpenoid or polyketide-based compounds often target lipid membranes or enzymatic pathways .
Research Methodologies
Drawing from the evidence:
- Spectral Characterization : GC-MS and NMR data would be essential for structural elucidation, as demonstrated for CIEO fractions .
- Biological Assays : Comparative IC₅₀ values or inhibition rates (e.g., for transporters or enzymes) should follow standardized protocols .
- Data Reporting : Tabular summaries of experimental results (e.g., retention times, mass fragments) ensure clarity, aligning with analytical chemistry guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



